molecular formula C10H12O4 B3117486 2-Methoxy-3-(methoxymethoxy)benzaldehyde CAS No. 223578-03-8

2-Methoxy-3-(methoxymethoxy)benzaldehyde

Cat. No. B3117486
M. Wt: 196.2 g/mol
InChI Key: KFNWSDDHWJKLPW-UHFFFAOYSA-N
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Description

2-Methoxy-3-(methoxymethoxy)benzaldehyde is a chemical compound with the CAS Number: 223578-03-8 . It has a molecular weight of 196.2 and its IUPAC name is 2-methoxy-3-(methoxymethoxy)benzaldehyde . It is a liquid in its physical form .


Molecular Structure Analysis

The InChI code for 2-Methoxy-3-(methoxymethoxy)benzaldehyde is 1S/C10H12O4/c1-12-7-14-9-5-3-4-8(6-11)10(9)13-2/h3-6H,7H2,1-2H3 . The InChI key is KFNWSDDHWJKLPW-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Methoxy-3-(methoxymethoxy)benzaldehyde is a liquid . Its molecular formula is C10H12O4 and it has a molecular weight of 196.2 .

Scientific Research Applications

Crystal Structure and Molecular Interactions

  • The crystal structure of derivatives of 2-methoxy-benzaldehyde, similar to 2-Methoxy-3-(methoxymethoxy)benzaldehyde, demonstrates intra- and intermolecular interactions, particularly C–H ��� O short contacts. These interactions play a crucial role in the formation of dimers in both solid and liquid states, which are significant in understanding molecular assembly and interactions (Ribeiro-Claro, Drew, & Félix, 2002).

Enzyme-Catalysed Asymmetric Synthesis

  • Benzaldehyde lyase, an enzyme that shows high enantioselectivity, can catalyze the formation and cleavage of derivatives of benzaldehyde, like 2-Methoxy-3-(methoxymethoxy)benzaldehyde. This process is fundamental in asymmetric synthesis, which has significant implications in the pharmaceutical and chemical industries (Kühl et al., 2007).

Spectroscopic Analysis

  • Spectroscopic studies of related compounds to 2-Methoxy-3-(methoxymethoxy)benzaldehyde, such as 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde, provide insights into molecular structures and interactions. These studies are essential for characterizing compounds and understanding their properties (Özay et al., 2013).

Synthesis and Chemical Reactions

  • Compounds like 3-Methoxy-1-(tributylstannyl)-1-propene, derived from similar aldehydes, demonstrate the versatility of these compounds in chemical synthesis, particularly in producing functionalized molecules (Verlhac & Pereyre, 1990).

Development of Nonlinear Optical Materials

  • Derivatives of benzaldehyde, including those similar to 2-Methoxy-3-(methoxymethoxy)benzaldehyde, have been studied for their potential in nonlinear optics, such as in the synthesis of 3-methoxy-4-hydroxy-benzaldehyde (MHBA), known for its large second-order nonlinear optical susceptibility (Salary et al., 1999).

properties

IUPAC Name

2-methoxy-3-(methoxymethoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-12-7-14-9-5-3-4-8(6-11)10(9)13-2/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFNWSDDHWJKLPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=CC(=C1OC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-3-(methoxymethoxy)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
DL Boger, J Hong, M Hikota… - Journal of the American …, 1999 - ACS Publications
A concise total synthesis of phomazarin (1) is detailed enlisting a heterocyclic azadiene inverse electron demand Diels−Alder reaction (1,2,4-triazine → pyridine) for preparation of the …
Number of citations: 119 pubs.acs.org
J Hong - 2001 - search.proquest.com
Concise total syntheses of naturally occurring nothapodytine B (mappicine ketone) and (−)-mappicine are detailed. The approach was based on the implementation of a room-…
Number of citations: 2 search.proquest.com

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